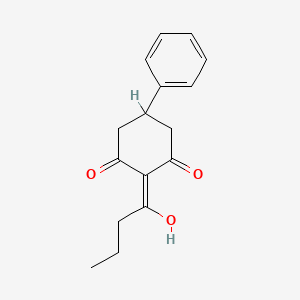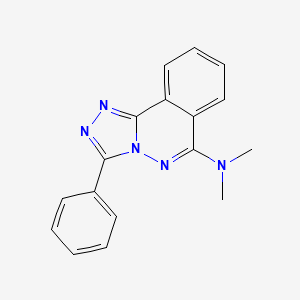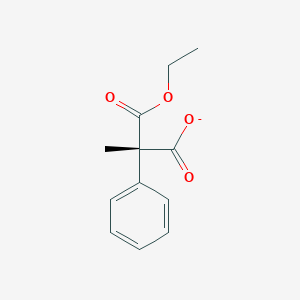![molecular formula C10H12O2 B14392475 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one CAS No. 89567-19-1](/img/structure/B14392475.png)
6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Prop-1-en-2-yl)-8-oxabicyclo[321]oct-3-en-2-one is a chemical compound belonging to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[321]octane ring system with an oxygen atom and a prop-1-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is then subjected to a series of reactions to introduce the prop-1-en-2-yl group. The key steps include:
Opening of the Lactone Ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are reduced with lithium aluminium hydride to yield amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide provides the desired bicyclic ketones.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The prop-1-en-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of the bicyclic ketone, such as alcohols, substituted ketones, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-oxabicyclo[3.2.1]oct-3-en-7-one: A precursor in the synthesis of 6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one.
Isopulegol: A related compound with a similar bicyclic structure.
α-Damascone: Another bicyclic compound with different substituents.
Uniqueness
This compound is unique due to its specific substituents and the presence of an oxygen atom in the bicyclic ring system. This structural uniqueness contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89567-19-1 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
6-prop-1-en-2-yl-8-oxabicyclo[3.2.1]oct-3-en-2-one |
InChI |
InChI=1S/C10H12O2/c1-6(2)7-5-10-8(11)3-4-9(7)12-10/h3-4,7,9-10H,1,5H2,2H3 |
InChI-Schlüssel |
VULYFFDLODTKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CC2C(=O)C=CC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)



![3-(3,4-Dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14392445.png)
![3-({2-[(2-tert-Butoxyethyl)sulfanyl]ethyl}sulfanyl)prop-1-ene](/img/structure/B14392447.png)

![N-[4-(Bromoacetyl)phenyl]hexadecanamide](/img/structure/B14392461.png)



![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)

